molecular formula C9H12N4S B13089460 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole

2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole

Cat. No.: B13089460
M. Wt: 208.29 g/mol
InChI Key: YMAFVPHWKBAFJZ-UHFFFAOYSA-N
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Description

2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyrimidine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine derivatives: These compounds share the imidazo[1,2-a]pyrimidine core but differ in the substituents attached to the ring.

    Thiazole derivatives: Compounds containing the thiazole ring with various substituents.

Uniqueness

2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole is unique due to its combined imidazo[1,2-a]pyrimidine and thiazole structures, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

2-(1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidin-5-yl)-1,3-thiazole

InChI

InChI=1S/C9H12N4S/c1-2-11-9-12-3-5-13(9)7(1)8-10-4-6-14-8/h4,6-7H,1-3,5H2,(H,11,12)

InChI Key

YMAFVPHWKBAFJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2NCCN2C1C3=NC=CS3

Origin of Product

United States

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